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Compound of Interest

Compound Name: (5S)-1-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B12274712 Get Quote

The 1-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that has garnered

significant attention in the fields of synthetic and medicinal chemistry. Its unique three-

dimensional structure, which confers specific steric and electronic properties, makes it a

valuable scaffold for the design of novel therapeutic agents and a recurring motif in various

natural products.[1][2] This constrained bicyclic system serves as an excellent platform for

orienting functional groups in a precise spatial arrangement, enabling high-affinity interactions

with biological targets.[3][4] This guide offers a comprehensive exploration of the 1-

azabicyclo[3.3.1]nonane core, delving into its fundamental properties, conformational behavior,

key synthetic strategies, and its proven utility in drug discovery.

Part 1: Core Physicochemical and Structural
Properties
The foundational characteristics of the 1-azabicyclo[3.3.1]nonane scaffold dictate its behavior

in both chemical reactions and biological systems. Its rigid structure is a key asset, reducing

the entropic penalty upon binding to a target and providing a fixed framework for structure-

activity relationship (SAR) studies.

Physicochemical Data
A summary of the core scaffold's key properties provides a baseline for understanding its

chemical identity.
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Property Value Source

Molecular Formula C₈H₁₅N PubChem[5]

Molecular Weight 125.21 g/mol PubChem[5]

CAS Number 280-77-3 PubChem[5]

IUPAC Name 1-azabicyclo[3.3.1]nonane PubChem[5]

Canonical SMILES C1CC2CCCN(C1)C2 PubChem[5]

Topological Polar Surface Area 3.2 Å² PubChem[5]

Conformational Analysis: A Tale of Two Chairs
The bicyclo[3.3.1]nonane system, from which this scaffold is derived, can exist in several

conformations, primarily the twin-chair (chair-chair), chair-boat, and twin-boat forms.[6] For the

unsubstituted 1-azabicyclo[3.3.1]nonane, the twin-chair conformation is overwhelmingly the

most stable.[7] This preference is a result of minimizing torsional strain and non-bonded steric

interactions. However, the introduction of substituents can shift this equilibrium. Bulky groups,

particularly at the C3 or C7 positions, can introduce significant transannular steric strain

(repulsion between atoms across the rings), potentially favoring a chair-boat conformation to

alleviate this clash.[6] Understanding this conformational landscape is critical for drug design,

as the spatial orientation of substituents dictates the molecule's ability to fit into a binding

pocket.
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Caption: Conformational isomers of the 1-azabicyclo[3.3.1]nonane core.
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Part 2: Synthesis of the 1-Azabicyclo[3.3.1]nonane
Core
The construction of the 1-azabicyclo[3.3.1]nonane scaffold is a non-trivial synthetic challenge

that has been addressed through various elegant strategies. The choice of method often

depends on the desired substitution pattern and stereochemistry. Common approaches include

intramolecular cyclizations, such as the Mannich reaction, and tandem reactions that form the

bicyclic system in a highly controlled manner.[2]

Key Synthetic Methodology: Asymmetric
Organocatalytic Synthesis
A powerful and modern approach involves an organocatalytic Michael addition followed by an

intramolecular nitro-Mannich reaction. This strategy allows for the stereoselective synthesis of

highly functionalized 1-azabicyclo[3.3.1]nonanes.[1] The causality behind this approach lies in

the precise control exerted by the chiral organocatalyst, which sets the stereochemistry in the

initial Michael addition. This stereocenter then directs the subsequent intramolecular

cyclization, leading to a product with high diastereomeric and enantiomeric purity.
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Asymmetric Synthesis Workflow
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Caption: Workflow for stereoselective synthesis of the scaffold.

Experimental Protocol: Stereoselective Synthesis of a 1-
Isomorphan Derivative
The following protocol is adapted from a reported enantioselective synthesis of highly

functionalized 1-azabicyclo[3.3.1]nonanes.[1]
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Objective: To synthesize a 1-azabicyclo[3.3.1]nonane derivative with high stereocontrol.

Materials:

N-Boc-4-piperidone

Methyl cyanoacetate

Nitroalkene

Chiral squaramide catalyst

Potassium carbonate (K₂CO₃)

Dichloromethane (DCM)

Methanol (MeOH)

Methodology:

Step 1: Synthesis of the Piperidine Ketoester (Michael Donor):

Rationale: This step prepares one of the key starting materials. The N-Boc protecting

group is chosen for its stability under the reaction conditions and ease of removal later.

To a solution of N-Boc-4-piperidone and methyl cyanoacetate in DCM, add a catalytic

amount of a base (e.g., piperidine) and stir at room temperature until the reaction is

complete (monitored by TLC). Purify the resulting piperidine ketoester by column

chromatography.

Step 2: Organocatalytic Michael Addition:

Rationale: This is the key stereochemistry-defining step. The chiral squaramide catalyst

creates a chiral environment, forcing the addition to occur from a specific face, resulting in

high enantioselectivity.

In a dry flask under an inert atmosphere, dissolve the piperidine ketoester, the chosen

nitroalkene, and the chiral squaramide catalyst (typically 10 mol%) in a suitable solvent
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like toluene.

Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 24-48

hours. Monitor progress by TLC or LC-MS.

Step 3: Intramolecular Nitro-Mannich Cyclization:

Rationale: Upon formation of the Michael adduct, a weak base is added to promote the

intramolecular cyclization. The existing stereocenter directs the formation of the new ring,

ensuring high diastereoselectivity.

Once the Michael addition is complete, add a mild base such as potassium carbonate

(K₂CO₃).

Stir the mixture until the cyclization is complete. This step forms the second ring of the

bicyclic system.

Step 4: Workup and Purification:

Rationale: Standard procedures to isolate and purify the final product.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the highly

functionalized 1-azabicyclo[3.3.1]nonane. This synthesis can achieve up to 98%

enantiomeric excess and >99:1 diastereomeric ratio.[1]

Part 3: The 1-Azabicyclo[3.3.1]nonane Scaffold in
Medicinal Chemistry
The rigid, three-dimensional nature of the 1-azabicyclo[3.3.1]nonane core makes it an

archetypal "privileged scaffold." This term describes molecular frameworks that are capable of

binding to multiple, often unrelated, biological targets by presenting appended functional

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc00621b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12274712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


groups in defined spatial vectors. Its derivatives have demonstrated a wide spectrum of

biological activities.[2][3]

Biological Activities and Therapeutic Applications
Derivatives of this scaffold have been investigated for a range of therapeutic uses, highlighting

its versatility.

Therapeutic Area
Specific
Target/Activity

Example
Application

References

Metabolic Disorders GPR119 Agonist

Potent, orally active

agents for lowering

blood glucose in type

2 diabetes.

[8]

Central Nervous

System (CNS)

Monoamine Reuptake

Inhibitor

Treatment of

depression and other

neurological

disorders.

[9]

Infectious Diseases Antiprotozoal Activity

Hybrids with

pyrimidine show

activity against

protozoan parasites.

[10]

Oncology Cytotoxicity

Derivatives have

shown strong

cytotoxicity against

human cancer cell

lines.

[2]

Alkaloid Synthesis
Core of Macroline

Alkaloids

Serves as the

signature core for a

class of complex

natural products.

[11]
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Mechanism of Action: Case Study of a Monoamine
Reuptake Inhibitor
Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as potent inhibitors of

monoamine neurotransmitter reuptake (e.g., serotonin, norepinephrine, dopamine).[9] The

scaffold acts as a rigid anchor that positions aryl ether or aryl amine side chains to effectively

block the binding site of neurotransmitter transporters (SERT, NET, DAT) on the presynaptic

neuron. This blockage increases the concentration of neurotransmitters in the synaptic cleft,

enhancing neurotransmission, which is the therapeutic basis for treating depression.
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Caption: Inhibition of monoamine reuptake at the synapse.

Conclusion and Future Outlook
The 1-azabicyclo[3.3.1]nonane scaffold is a testament to the power of rigid, three-dimensional

structures in chemical and biological sciences. Its well-defined conformational preferences

provide a reliable platform for rational drug design, while modern synthetic methods have made

its complex and highly functionalized derivatives more accessible.[1] From its role in CNS

disorders to metabolic diseases and natural product synthesis, the scaffold's utility is vast and

continually expanding.[9][11] Future research will likely focus on developing even more efficient

and stereoselective synthetic routes, exploring new biological targets, and leveraging the
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scaffold's unique architecture to create novel catalysts and materials. The 1-

azabicyclo[3.3.1]nonane core remains a structure of high interest, promising further discoveries

at the interface of chemistry and medicine.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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